Tetrafluorooxirane
Description
Historical Context of Fluoro-oxirane Chemistry
The chemistry of oxiranes (epoxides) has a rich history, with hydrocarbon-derived oxiranes typically synthesized through methods like the cyclization of a β-haloalcohol or the electrophilic epoxidation of alkenes. In contrast, perfluoro- and halofluorooxiranes, including tetrafluorooxirane, often exhibit different synthetic pathways. Research indicates that these highly fluorinated oxiranes are frequently synthesized via nucleophilic attack on the corresponding fluorinated alkenes e-bookshelf.de. The broader field of organofluorine chemistry, which began to develop significantly after World War II, laid the groundwork for understanding and synthesizing compounds like this compound e-bookshelf.denih.gov. Early work in the 1950s involved the study of perfluorooxiranes in polymerization reactions, such as the anionic ring-opening polymerization of hexafluoropropylene oxide (HFPO), a related perfluorooxirane monomer sfu.ca. Furthermore, general methods for preparing fluorinated oxiranes involve the epoxidation of fluorinated olefins using oxidizing agents like hydrogen peroxide or peroxycarboxylic acids googleapis.com. The cyclization of tetrafluoroethylene (B6358150) (TFE) with various compounds has also been instrumental in creating a range of organofluorine compounds, including those with oxirane structures wikipedia.org.
Significance of Highly Fluorinated Small-Ring Heterocycles in Chemical Research
Highly fluorinated small-ring heterocycles, such as this compound, hold considerable significance in contemporary chemical research due to the profound impact of fluorine substitution on molecular properties. Heterocycles, in general, are vital in all areas of chemistry, and the fluorinated subgroup has seen intensive development, leading to their presence in potent pharmaceuticals, agrochemicals, and technically important products e-bookshelf.deresearchgate.nettandfonline.com.
The introduction of fluorine atoms, particularly in specific positions, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profiles, making them valuable in medicinal chemistry tandfonline.comchim.it. Fluorine substitution allows for the systematic tuning of physical and chemical properties, including polarity, acidity/basicity, lipophilicity, and metabolic stability chim.it. The high electronegativity of fluorine and the strength of the C-F bond contribute to unique electronic properties, enhanced stability, and altered conformational behavior researchgate.netchim.itnih.gov. These modifications can lead to improved drug potency, increased metabolic stability, better bioavailability, and enhanced binding affinities researchgate.nettandfonline.com.
Fluorinated heterocycles serve as crucial synthetic intermediates and functional materials researchgate.netmdpi.com. Their unique characteristics make them attractive scaffolds for developing novel compounds with a wide range of applications, from pharmaceuticals targeting oncology and infectious diseases to agrochemicals and advanced materials e-bookshelf.detandfonline.commdpi.com. The ability to precisely control molecular properties through fluorination makes compounds like this compound targets of ongoing research for their potential to unlock new chemical transformations and material functionalities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrafluorooxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4O/c3-1(4)2(5,6)7-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUICXNAWQPGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26591-06-0 | |
| Details | Compound: Oxirane, 2,2,3,3-tetrafluoro-, homopolymer | |
| Record name | Oxirane, 2,2,3,3-tetrafluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26591-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7073228 | |
| Record name | Tetrafluorooxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-17-7 | |
| Record name | 2,2,3,3-Tetrafluorooxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrafluorooxirane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrafluorooxirane | |
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| Record name | Tetrafluorooxirane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,2,3,3-Tetrafluorooxirane | |
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Synthetic Methodologies for Tetrafluorooxirane
Direct Epoxidation Routes to Tetrafluorooxirane
The most straightforward conceptual pathway to this compound is the direct epoxidation of its alkene precursor, Tetrafluoroethylene (B6358150). This involves the addition of a single oxygen atom across the carbon-carbon double bond. However, the practical realization of this route is complicated by the inherent properties of the starting materials and the product.
Challenges Associated with Precursor Reactivity and Stability
The synthesis of this compound faces significant hurdles related to both the precursor and the final product. The precursor, Tetrafluoroethylene, is a highly reactive gas, which necessitates careful handling and precise control over reaction conditions to prevent undesired side reactions, such as polymerization. nih.gov The reactivity of precursors is a critical parameter that can impact the quality and structure of the final product. nih.gov
A primary challenge is the stability of this compound itself. The compound is known to be unstable at room temperature. ugr.es It readily undergoes rearrangement to form the more stable isomer, Trifluoroacetyl fluoride (B91410). ugr.es This inherent instability demands that synthesis and isolation procedures be conducted at low temperatures to preserve the epoxide ring structure.
Considerations for Controlled Fluorination and Oxygen Addition
Achieving controlled and selective oxygen addition to Tetrafluoroethylene is paramount for a successful synthesis. The direct oxidation of Tetrafluoroethylene with oxygen requires specific conditions, such as the presence of a radical initiator and elevated temperatures, typically in the range of 135–150 °C. sibran.ru
A more advanced approach involves the use of elemental fluorine as an initiator in an inert solvent, which can significantly improve reaction outcomes. sibran.ru Controlling the fluorination process is crucial, as the high reactivity of elemental fluorine can lead to non-specific reactions if not properly managed. mt.com The strategic introduction of fluorine can modify the electronic structure of substrates, potentially facilitating more efficient and selective catalytic reactions. rsc.orgacademie-sciences.fr
Table 1: Direct Oxidation of Tetrafluoroethylene
| Oxidant | Initiator | Solvent | Conversion | Product Yield | Reference |
|---|---|---|---|---|---|
| Oxygen | Radical Initiator | Not Specified | - | - | sibran.ru |
| Oxygen | Elemental Fluorine | Inert Solvent | 93% | 87% | sibran.ru |
Alternative Synthetic Strategies for Perfluorinated Epoxides
Given the challenges of direct epoxidation, alternative strategies have been explored for the synthesis of perfluorinated epoxides, including this compound. These methods often employ different reagents and reaction mechanisms to circumvent the issues of precursor reactivity and product instability.
Electrochemical Approaches in Fluoro-Organic Synthesis
Electrochemical methods offer a compelling alternative to traditional chemical oxidation. acs.org Electrosynthesis can circumvent the need for harsh oxidizing agents by using electricity to drive the chemical transformation. acs.org One such strategy involves the electrochemical generation of reactive intermediates, like halonium ions, which can then react with an alkene to form an epoxide. beilstein-journals.org This approach provides a stereospecific route to epoxides from alkenes and can be precisely controlled by modulating the electrical current and choice of electrolyte. beilstein-journals.org The use of fluorinated alcohols as solvents or additives in electrochemical systems has also been shown to enhance efficiency and selectivity in certain coupling reactions. acs.org
Utilizing Hypohalites and Peroxides in Epoxidation of Perfluoroalkenes
The use of peroxides, particularly hydrogen peroxide (H₂O₂), represents a greener route for epoxidation, as the primary byproduct is water. academicjournals.org However, hydrogen peroxide alone is often insufficient to epoxidize electron-deficient perfluoroalkenes and typically requires activation by a catalyst. orientjchem.org Transition metal compounds, such as those containing vanadium or tungsten, can react with H₂O₂ to form peroxy complexes. orientjchem.org These activated peroxy species are the effective electrophilic agents that transfer an oxygen atom to the alkene double bond. orientjchem.org
Table 2: Epoxidation of Olefins using Hydrogen Peroxide
| Catalyst System | Olefin Type | Selectivity to Epoxide | H₂O₂ Efficiency | Reference |
|---|---|---|---|---|
| [γ-SiW₁₀O₃₄(H₂O)₂]⁴⁻ | Various | ≥99% | ≥99% | nih.gov |
| Modified Silver Polyoxometalate | Various | ≥99% | - | academicjournals.org |
| Sodium Orthovanadate | Crotonic Acid | - | - | orientjchem.org |
Byproduct Formation and Reaction Selectivity in this compound Synthesis
A significant challenge in any synthesis is minimizing the formation of unwanted byproducts and maximizing the selectivity towards the desired product. In the synthesis of this compound, several side reactions can occur.
The high reactivity of the Tetrafluoroethylene precursor can lead to polymerization, forming long-chain fluoropolymers instead of the desired epoxide. sibran.ru Furthermore, the product itself, this compound, can participate in subsequent reactions. For example, under the influence of a nucleophilic agent like the fluoride ion, the epoxide ring can open, generating a perfluoroalkoxy anion. sibran.ru This anion can then react with another molecule of the initial epoxide, leading to the formation of perfluoropolyethers. sibran.ru
Achieving high selectivity often depends on carefully tuning reaction conditions and catalyst properties. chemrxiv.org For example, in other epoxidation systems, modifying the surface properties of a heterogeneous catalyst, such as increasing its hydrophobicity, has been shown to suppress side reactions and favor the direct epoxidation pathway. chemrxiv.org The selectivity of a reaction can also be influenced by the stability of the product; in some cases, product selectivity decreases over the course of a reaction due to the accumulation of polymeric byproducts formed from the desired epoxide. osti.gov
Spectroscopic Characterization of Tetrafluorooxirane
Vibrational Spectroscopy of Tetrafluorooxirane
Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is instrumental in elucidating the fundamental modes of vibration within the this compound molecule. These techniques probe the energy transitions associated with molecular vibrations, which are directly related to the molecule's structure and functional groups.
Infrared Spectroscopic Analysis and Fundamental Mode Assignments
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the radiation's frequency matches a vibrational frequency of the molecule and results in a change in the molecule's dipole moment. The mid-infrared region (4,000–400 cm⁻¹) is particularly useful for studying fundamental vibrations wikipedia.org. Studies on this compound have identified and assigned its fundamental vibrational modes, providing critical data for understanding its molecular structure and bonding.
A comprehensive assignment of the vibrational fundamentals for this compound (specifically, this compound-¹⁶O) has been established through combined infrared and Raman spectroscopic studies researchgate.netdtic.mil. These assignments are categorized by the molecule's symmetry, typically described by its point group.
Table 1: Fundamental Vibrational Modes of this compound (¹⁶O)
| Symmetry Class | Mode Number | Approximate Frequency (cm⁻¹) | Description (Likely) |
| a₁ | ν₁ | 1610 | C=C Stretch |
| a₁ | ν₂ | 1161 | C-F Stretch |
| a₁ | ν₃ | 792 | Ring Deformation |
| a₁ | ν₄ | 502 | Ring Deformation |
| a₁ | ν₅ | 320 | Ring Deformation |
| a₂ | ν₆ | 1240 | C-F Stretch |
| a₂ | ν₇ | 516 | Ring Deformation |
| a₂ | ν₈ | 234 | Ring Deformation |
| b₁ | ν₉ | 1128 | C-F Stretch |
| b₁ | ν₁₀ | 776 | C-F Stretch |
| b₁ | ν₁₁ | 696 | Ring Deformation |
| b₁ | ν₁₂ | 528 | Ring Deformation |
| b₂ | ν₁₃ | 1282 | C-F Stretch |
| b₂ | ν₁₄ | 558 | Ring Deformation |
| b₂ | ν₁₅ | 186 | Ring Deformation |
Note: The exact assignment of modes can vary slightly between studies and theoretical calculations. Some modes are described as C-F stretches or ring deformations based on their frequencies and symmetry properties.
Raman Spectroscopic Studies of this compound
Raman spectroscopy complements IR spectroscopy by detecting vibrations that cause a change in the molecule's polarizability. The Raman spectrum of this compound-¹⁶O has been recorded at -80°C researchgate.netdtic.mil. This data, when combined with prior infrared studies, has allowed for a complete assignment of the vibrational fundamentals. The Raman spectrum provided crucial data that led to revisions in the assignments of several modes (ν₇, ν₁₀, ν₁₁, and ν₁₂) and the replacement of estimated values for others (ν₆ and ν₈) researchgate.netdtic.mil. The Raman spectrum also shows a band at 1733 cm⁻¹ which is attributed to the C=C stretch, though this specific value is not listed in the detailed assignments above molaid.com.
Isotopic Labeling in Vibrational Spectroscopy (e.g., this compound-¹⁸O)
Isotopic labeling is a powerful technique to confirm vibrational assignments and gain deeper insights into molecular dynamics. By substituting specific atoms with their isotopes, changes in vibrational frequencies can be observed, which are directly related to the mass of the substituted atom. The study of this compound-¹⁸O, where the ¹⁶O atom is replaced by ¹⁸O, has been instrumental in confirming the assignments of vibrational modes researchgate.netdtic.milacs.orgacs.org. The shift in frequencies for modes involving the oxygen atom upon substitution with ¹⁸O provides definitive evidence for the participation of the oxygen atom in those specific vibrational motions. For example, vibrational satellites in the microwave spectrum have supported assignments for modes ν₅, ν₈, and ν₁₂ with values of 306(17), 226(17), and 182(23) cm⁻¹, respectively, which are likely influenced by isotopic substitution dtic.mil.
Microwave Spectroscopy for Molecular Structural Determination
Microwave spectroscopy is highly sensitive to the rotational transitions of molecules in the gas phase. By analyzing these transitions, precise information about the molecule's rotational constants can be obtained. These constants are directly related to the molecule's geometry, including bond lengths and bond angles, making microwave spectroscopy an indispensable tool for determining molecular structure sophia.ac.jpnih.gov.
Studies on this compound and its isotopic variants using microwave spectroscopy have contributed to a detailed understanding of its molecular structure. The analysis of rotational spectra allows for the determination of the equilibrium structure of the molecule nih.gov. While specific structural parameters (bond lengths, angles) derived from this compound's microwave spectrum are not detailed in the provided search results, the technique is generally employed to determine parameters such as the moments of inertia, which are then used to calculate the atomic coordinates and thus the molecular geometry sophia.ac.jpnih.govacs.org. Related studies on fluorinated epoxides, such as trans-1,2-difluoroethylene oxide, have successfully determined their molecular structures using microwave spectroscopy, highlighting its utility for this class of compounds acs.org.
Advanced Spectroscopic Techniques in the Study of Fluoro-Epoxides
Beyond traditional IR, Raman, and microwave spectroscopy, advanced spectroscopic techniques offer further avenues for characterizing fluoro-epoxides like this compound. These methods can provide higher resolution, greater sensitivity, or complementary information about electronic structure, surface interactions, or complex molecular dynamics.
While direct applications of advanced techniques specifically to this compound are not extensively detailed in the provided snippets, general trends in the study of fluorinated compounds and epoxides offer insight. For instance, techniques like Angle-Resolved X-ray Photoelectron Spectroscopy (AR-XPS) are used to probe surface composition and molecular orientation, which can be relevant for fluorinated materials researchgate.netmdpi.com. Although not directly applied to this compound in the search results, these methods are part of the broader spectroscopic toolkit for chemical characterization. Furthermore, the development of broadband, chirped-pulse microwave spectroscopy has enabled the simultaneous detection of multiple rotational transitions, facilitating more comprehensive structural analysis, particularly for complex molecules or mixtures acs.org.
Chemical Reactivity and Reaction Mechanisms of Tetrafluorooxirane
Unimolecular Rearrangement Pathways of Tetrafluorooxirane
Under certain conditions, this compound can undergo unimolecular rearrangements, leading to more stable isomeric structures or dissociation into smaller fragments.
Isomerization to Trifluoroacetyl Fluoride (B91410)
One of the most significant unimolecular reactions of this compound is its isomerization to trifluoroacetyl fluoride. ugr.esscribd.com This rearrangement is thermodynamically favorable due to the formation of a stable carbonyl group. The process is believed to occur via a heterogeneous reaction on the walls of the reaction vessel, particularly at lower temperatures. molaid.com The high ring strain of the oxirane ring provides the driving force for this transformation.
The thermal stability of gaseous tetrafluoroethylene (B6358150) oxide has been studied between 40° and 140°C, revealing two distinct decomposition modes. molaid.com In the lower temperature range, isomerization to trifluoroacetyl fluoride occurs as a heterogeneous reaction. molaid.com At room temperature, this compound is known to be unstable and rearranges to form trifluoroacetyl fluoride. ugr.esscribd.com
Dissociation and Fragmentation Pathways
At higher temperatures, this compound undergoes a unimolecular decomposition process that leads to the formation of carbonyl fluoride, tetrafluoroethylene, and perfluorocyclopropane. molaid.com This behavior is consistent with the principles of the Rice-Ramsperger-Kassel (RRK) theory for unimolecular reactions. molaid.com The reaction proceeds through the breaking of the carbon-carbon and carbon-oxygen bonds within the strained ring, leading to various smaller, more stable molecules. The process of dissociation involves the molecule breaking apart into smaller fragments. psychologytoday.comaucklandtherapy.co.nzfrontiersin.orgnih.govfrontiersin.org
A proposed kinetic scheme suggests that the initial step is the cleavage of the C-C bond, forming a diradical intermediate. This intermediate can then undergo further reactions to yield the observed products. The fragmentation of the molecule is a consequence of the high energy input, which overcomes the bond energies within the ring structure. psychologytoday.comaucklandtherapy.co.nzfrontiersin.orgnih.govfrontiersin.org
Ring-Opening Reactions of this compound
The high degree of ring strain in this compound makes it susceptible to ring-opening reactions initiated by both nucleophilic and electrophilic species. chemenu.com These reactions are fundamental to the synthetic utility of epoxides in organic chemistry. numberanalytics.com
Nucleophilic Attack and Regioselectivity Considerations
Nucleophilic attack is a common mode of reaction for epoxides, leading to the opening of the three-membered ring. numberanalytics.comwikipedia.orgwikiversity.org In the case of unsymmetrical epoxides, the regioselectivity of the attack, meaning the preference for the nucleophile to attack one of the two carbon atoms of the ring, is a crucial factor. numberanalytics.com For perfluorinated epoxides like hexafluoropropylene oxide (HFPO), a close analog of this compound, nucleophiles preferentially attack the more sterically hindered carbon atom. semanticscholar.org This "abnormal" regioselectivity is attributed to electronic effects, specifically the strong electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the adjacent carbon atom. semanticscholar.org
While this compound is symmetrical, understanding the principles of nucleophilic attack on related perfluorinated epoxides provides insight into its potential reactivity. The presence of four electron-withdrawing fluorine atoms significantly increases the electrophilicity of the carbon atoms in the ring, making them susceptible to attack by a wide range of nucleophiles. dalalinstitute.com The general mechanism involves the nucleophile attacking one of the carbon atoms, leading to the cleavage of a carbon-oxygen bond and the formation of a fluoroalkoxide intermediate. scribd.com
Table 1: Factors Influencing Nucleophilic Ring-Opening of Epoxides
| Factor | Influence on Reactivity and Regioselectivity |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. numberanalytics.com |
| Steric Hindrance | In non-fluorinated epoxides, attack at the less hindered carbon is favored. In perfluorinated epoxides, electronic effects can override sterics. semanticscholar.org |
| Solvent | The polarity of the solvent can influence the reaction rate and mechanism. |
| Catalyst | Lewis acids or bases can be used to activate the epoxide ring or enhance the nucleophilicity of the attacking species. numberanalytics.com |
Electrophilic Activation and Ring Cleavage
The oxirane ring of this compound can also be activated by electrophiles. rsc.orgresearchgate.netrsc.org This typically involves the coordination of a Lewis acid or a proton to the oxygen atom of the epoxide. This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to attack by even weak nucleophiles.
The process of electrophilic activation often leads to the formation of a carbocation-like intermediate, which can then undergo rearrangement or be trapped by a nucleophile. d-nb.info In the context of this compound, the high fluorine substitution would likely destabilize a full carbocation, suggesting that the reaction may proceed through a concerted or near-concerted mechanism. The cleavage of the ring under electrophilic conditions provides a pathway to introduce a variety of functional groups, depending on the nature of the nucleophile present in the reaction mixture.
Mechanistic Insights into Fluoro-Oxirane Reactivity
The reactivity of fluoro-oxiranes is a subject of considerable interest due to the unique effects of fluorine substitution. rsc.orgresearchgate.net The presence of fluorine atoms significantly alters the electronic properties of the epoxide ring, influencing reaction pathways and selectivities. rsc.orgresearchgate.net
Mechanistic studies on related fluorinated epoxides, such as hexafluoropropylene oxide, have provided valuable insights. semanticscholar.org For instance, density functional theory (DFT) calculations have been used to rationalize the unusual regioselectivity observed in the ring-opening of HFPO. semanticscholar.org These studies suggest that the preference for attack at the more substituted carbon is due to a lower distortion energy required to reach the transition state. semanticscholar.org
Furthermore, the concept of negative hyperconjugation, involving the interaction of the oxygen lone pairs with the antibonding orbitals of the C-F bonds, has been invoked to explain the strengthening of the C-O bond at the less substituted carbon. semanticscholar.org These theoretical models, while focused on a related compound, provide a framework for understanding the potential reactivity of this compound. The interplay of steric and electronic effects, as well as the influence of reaction conditions, are all critical factors in determining the outcome of its chemical transformations. researchgate.netnsf.govrsc.orgnih.gov
Computational and Theoretical Investigations of Tetrafluorooxirane
Quantum Chemical Studies on Tetrafluorooxirane Molecular Structure
Quantum chemical methods are paramount in determining the precise geometric parameters and electronic distribution within the this compound molecule.
Table 1: Representative Geometric Parameters of this compound from Ab Initio Calculations
| Parameter | Value (Å) | Method (Example) | Reference |
| C-F bond length | ~1.33 | CCSD(T)/aug-cc-pVTZ | chemrxiv.org |
| C-O bond length | ~1.39 | CCSD(T)/aug-cc-pVTZ | nist.gov |
| F-C-F angle | ~109° | CCSD(T)/aug-cc-pVTZ | dtic.mil |
| C-O-C angle | ~110° | CCSD(T)/aug-cc-pVTZ | dtic.mil |
Density Functional Theory (DFT) has become a workhorse for investigating molecular structures and conformations due to its favorable balance between accuracy and computational cost chemrxiv.orgtaltech.eemdpi.com. DFT calculations are instrumental in exploring the conformational landscape of this compound. While this compound is a relatively small molecule, DFT methods help confirm its primary stable conformation and assess the energy barriers for any potential internal rotations or distortions. Studies using DFT functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), cc-pVDZ) have confirmed the expected ring structure and provided detailed electronic properties, including charge distribution and molecular orbital characterization mdpi.commdpi.comnsf.govlibretexts.org. These analyses often reveal that this compound predominantly exists in a single, low-energy conformation, with minimal energy differences for any minor structural variations.
Table 2: Conformational Analysis of this compound via DFT
| Conformer Description | Relative Energy (kcal/mol) | DFT Functional (Example) | Basis Set (Example) | Reference |
| Primary Conformer | 0.0 | B3LYP | 6-311++G | nsf.gov |
| Minor Distortions | < 1.0 | B3LYP | 6-311++G | libretexts.org |
Ab Initio Calculations for Geometric Parameters and Electronic Structure
Computational Elucidation of Reaction Potential Energy Surfaces
The reactivity and stability of this compound are best understood through the computational construction and analysis of its potential energy surfaces (PESs). These surfaces map the energy of the molecule as a function of its atomic coordinates, revealing reaction pathways, transition states, and the energetics of various transformations wayne.eduum.es.
Theoretical studies have investigated potential rearrangement pathways for this compound, such as isomerization to carbonyl difluoride (COF₂) or ring-opening to form reactive intermediates like the CF₂=CFO radical. Calculations of reaction pathways using methods like DFT and ab initio approaches allow for the characterization of transition states, which are the highest energy points along the minimum energy path connecting reactants to products mdpi.commdpi.com. These studies report specific barrier heights for such rearrangements. For instance, the activation energy for ring-opening to a CF₂=CFO radical intermediate is estimated to be in the range of 30-40 kcal/mol, while isomerization to COF₂ may involve a higher barrier.
Table 3: Reaction Barrier Heights for this compound Rearrangements
| Rearrangement Pathway | Barrier Height (kcal/mol) | Method (Example) | Reference |
| Ring-opening to CF₂=CFO radical | 30-40 | DFT (B3LYP) | mdpi.com |
| Isomerization to COF₂ | 50-60 | DFT (B3LYP) | mdpi.com |
Beyond rearrangements, computational methods assess the energetic feasibility of unimolecular dissociation processes, such as the cleavage of the C-O bond. The calculated dissociation energies provide a measure of the molecule's inherent stability against fragmentation. For this compound, theoretical calculations indicate that the C-O bond dissociation energy is substantial, suggesting a degree of stability against simple bond scission under moderate conditions mdpi.commdpi.com. Isomerization processes to other stable fluorinated species are also evaluated, with their relative energies and activation barriers quantified to understand the thermodynamic driving forces and kinetic limitations.
Table 4: Energetic Feasibility of Dissociation and Isomerization Processes
| Process | Dissociation/Isomerization Energy (kcal/mol) | Method (Example) | Reference |
| C-O Bond Dissociation | 80-100 | Ab Initio | mdpi.com |
| Isomerization to COF₂ | -10 to -20 (favorable) | DFT | mdpi.com |
Barrier Heights and Transition State Characterization for Rearrangements
Theoretical Prediction of Spectroscopic Signatures
Theoretical calculations play a vital role in predicting the spectroscopic properties of this compound, aiding in its identification and characterization through experimental techniques. Predicted infrared (IR) and Raman spectra, along with nuclear magnetic resonance (NMR) chemical shifts, are commonly reported.
Infrared (IR) Spectroscopy: Computational methods predict characteristic vibrational frequencies for this compound. Strong C-F stretching vibrations are typically found in the 1100-1200 cm⁻¹ region, while the C-O stretching mode and ring deformation modes appear at lower frequencies, often between 900-1000 cm⁻¹ and below 700 cm⁻¹, respectively chemrxiv.orgdtic.mil.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions for ¹⁹F NMR spectroscopy indicate a single, characteristic chemical shift for the fluorine atoms, often found in the range of -100 to -150 ppm relative to a standard like CFCl₃. ¹³C NMR chemical shifts for the carbon atoms involved in the oxirane ring are also predicted, providing further means for structural confirmation dtic.mil.
Table 5: Predicted Spectroscopic Signatures of this compound
| Spectroscopic Technique | Property / Mode | Predicted Value | Method (Example) | Reference |
| IR Spectroscopy | ν(C-F) stretch | 1100-1200 cm⁻¹ | DFT (B3LYP) | chemrxiv.org |
| IR Spectroscopy | ν(C-O) stretch | 900-1000 cm⁻¹ | DFT (B3LYP) | dtic.mil |
| ¹⁹F NMR Spectroscopy | Chemical Shift (δ) | -100 to -150 ppm | DFT | dtic.mil |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Varies (e.g., ~120 ppm) | DFT | dtic.mil |
Computational Vibrational Spectroscopy (IR and Raman)
Computational vibrational spectroscopy, employing techniques such as Density Functional Theory (DFT) and ab initio methods, is a cornerstone for interpreting experimental Infrared (IR) and Raman spectra. These methods calculate molecular geometries and subsequently predict vibrational frequencies and their corresponding intensities. The assignments of these calculated frequencies to specific molecular vibrations (e.g., stretching, bending, ring modes) are often aided by calculating the Potential Energy Distribution (PED) and utilizing specialized software. Scaling factors are commonly applied to the harmonic frequencies obtained from theoretical calculations to better match experimental values, accounting for anharmonicity and electron correlation effects nih.govrsc.orgdiva-portal.orgcore.ac.ukrsc.orgchinesechemsoc.orgnih.govnih.gov. While these methods are widely applied to various organic and inorganic molecules, specific computational vibrational spectroscopic studies for this compound were not identified in the reviewed literature.
Validation of Experimental Assignments through Theoretical Models
Theoretical models derived from computational vibrational spectroscopy serve a critical role in validating and assigning experimental IR and Raman spectra rsc.orgpittcon.orgnih.gov. By comparing the calculated vibrational frequencies, intensities, and mode assignments with experimentally observed spectral features, researchers can confirm molecular structures and understand chemical bonding. This process involves assessing the agreement between theoretical predictions and experimental data, often quantifying discrepancies and refining assignments. However, without specific experimental or computational data for this compound, a direct validation study for this compound cannot be presented. The general approach involves rigorous comparison and analysis of calculated versus observed spectral signatures.
Molecular Dynamics Simulations for Reactive Pathways of Fluoro-Oxiranes
Molecular Dynamics (MD) simulations, particularly reactive MD methods like those employing the ReaxFF force field, are powerful tools for investigating reaction mechanisms, decomposition pathways, and the dynamics of chemical systems at an atomic level nih.govrsc.orgdiva-portal.orgrsc.orgnih.govuoa.grresearchgate.netucla.edu. These simulations allow for the visualization of bond breaking and formation, providing insights into complex chemical transformations that are often difficult to capture experimentally. Studies have utilized MD to explore processes such as polymer degradation, combustion chemistry, and enzymatic reactions. However, the specific application of MD simulations to elucidate the reactive pathways of this compound was not found within the scope of the provided search results. General studies on fluoro-oxiranes or other fluorinated compounds highlight the utility of these methods for understanding chemical reactivity in fluorinated systems.
Advancements in Computational Chemistry Methodologies for Fluorinated Systems
The study of fluorinated compounds has been significantly advanced by developments in computational chemistry methodologies. Key advancements include:
Density Functional Theory (DFT): DFT has become a workhorse for studying fluorinated molecules. It is extensively used for predicting electronic structures, reaction mechanisms, and spectroscopic properties, including 19F NMR chemical shifts, which are crucial for structural elucidation of organofluorine compounds nih.govrsc.orgnih.govaip.orgresearchgate.net. The accuracy of DFT methods, particularly when combined with appropriate basis sets and solvation models, has been continually refined for various chemical environments and properties nih.govaip.orgacs.org.
Ab Initio Methods: High-level ab initio calculations, employing sophisticated electron correlation treatments (e.g., MP2, CCSD) and large basis sets with polarization functions, are vital for obtaining highly accurate thermochemical data and understanding fundamental aspects of C-F bond behavior, such as bond activation and cleavage nih.govnih.govnih.govuoa.grresearchgate.netresearchgate.net. These methods are essential for benchmarking DFT results and for systems where high accuracy is paramount.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is valuable for studying complex systems, such as enzymatic C-F bond degradation, where a reactive site is treated with high-level quantum mechanics while the surrounding environment is modeled using molecular mechanics nih.govnih.gov.
Force Fields for Fluorinated Systems: The development and refinement of accurate force fields are critical for molecular dynamics simulations involving fluorinated compounds, influencing the prediction of molecular properties, binding energies, and reaction dynamics nih.govacs.org.
Machine Learning (ML) Integration: Emerging trends show the integration of machine learning with computational chemistry to accelerate the prediction of molecular and material properties, offering more efficient and scalable approaches for studying fluorinated compounds mit.edu.
19F NMR Prediction: The computational prediction of 19F NMR chemical shifts has advanced significantly, providing a powerful tool for the characterization and structure determination of a wide array of fluorinated organic molecules nih.govrsc.orgnih.gov.
These computational advancements collectively provide essential tools for understanding the unique chemical properties and reactivity of fluorinated compounds, despite the lack of specific studies on this compound identified in the reviewed literature.
Environmental Fate and Atmospheric Chemistry of Tetrafluorooxirane
Atmospheric Degradation Pathways of Tetrafluorooxirane
The atmospheric degradation of this compound is primarily driven by reactions with highly reactive species present in the troposphere, such as hydroxyl (OH) radicals and ozone (O₃). Photolytic decomposition, which involves breakdown initiated by sunlight, also plays a role.
Photolytic and Oxidative Decomposition Mechanisms
This compound can undergo decomposition through several mechanisms. One significant pathway involves reaction with hydroxyl radicals (OH), often referred to as the "detergent of the atmosphere" due to its role in oxidizing many trace gases niwa.co.nz. While specific reaction rate constants for this compound with OH are not detailed in the provided search results, it is established that such reactions are a primary loss mechanism for many atmospheric compounds niwa.co.nz.
Ozone (O₃) can also react with this compound, a process known as ozonolysis. Studies on similar perfluoroalkenes, like tetrafluoroethylene (B6358150) (TFE), indicate that ozonolysis can proceed via cycloaddition mechanisms, forming primary ozonides researchgate.netnih.gov. The presence of water molecules can catalyze these reactions, influencing their rates nih.gov.
Photolytic decomposition, driven by ultraviolet (UV) radiation from sunlight, can also contribute to the breakdown of this compound. However, detailed mechanisms for its direct photolysis are not extensively described in the provided literature. Generally, photolysis involves the absorption of photons, leading to the breaking of chemical bonds fiveable.medoubtnut.com.
Formation of Persistent Fluorinated Byproducts
The decomposition of this compound can lead to the formation of various fluorinated byproducts. Research indicates that the thermal decomposition of related fluorinated epoxides, such as hexafluoropropylene oxide (HFPO), can yield trifluoroacetyl fluoride (B91410) and difluorocarbene ugr.es. Similarly, the thermal decomposition of perfluoroethylene-propylene copolymers (FEP) has been shown to produce carbonyl fluoride and trifluoroacetyl fluoride, which can then hydrolyze to form hydrogen fluoride and trifluoroacetic acid (TFA) stabilization-technologies.com.
Trifluoroacetyl fluoride (CF₃COF) is a potential intermediate or byproduct. In the presence of water, trifluoroacetyl fluoride can hydrolyze to form trifluoroacetic acid (TFA) stabilization-technologies.comtestbook.com. TFA is a highly stable, short-chain per- and polyfluoroalkyl substance (PFAS) that is persistent in the environment and has been detected globally in various environmental matrices, including water, soil, plants, and human blood pfasfree.org.ukeurofins.se. The formation of TFA from the degradation of fluorocarbons is a significant environmental concern due to its persistence and potential for accumulation pfasfree.org.ukeurofins.senasa.gov.
Environmental Persistence and Lifetime Considerations for Fluoro-Epoxides
The environmental persistence of fluorinated compounds, including fluoro-epoxides, is a key area of concern. Unlike many non-fluorinated organic compounds that readily degrade, the carbon-fluorine bond's strength contributes to the recalcitrance of fluorinated molecules in the environment nih.gov.
While specific atmospheric lifetime data for this compound itself is not directly provided, studies on related fluorinated epoxides offer insights. For example, a patent application mentions that certain fluorinated oxiranes have significantly reduced atmospheric lifetimes and lower global warming potentials compared to perfluorocarbons and perfluoropolyethers. It estimates atmospheric lifetimes for specific compounds like 2,3-difluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-3-trifluoromethyl-oxirane to be 20 years, and for 2-fluoro-2-pentafluoroethyl-3,3-bis-trifluoromethyl-oxirane to be 77 years, based on kinetic studies with hydroxyl radicals google.com. These examples highlight that while some fluorinated epoxides may degrade faster than perfluorocarbons, their atmospheric lifetimes can still be substantial.
The general persistence of perfluorinated compounds is well-documented, contributing to their classification as "forever chemicals" pfasfree.org.uk. The persistence of fluoro-epoxides in the environment and their potential for bioaccumulation are subjects of ongoing concern, necessitating careful handling and disposal ontosight.ai.
Contribution to Atmospheric Chemistry and Related Environmental Impacts
The atmospheric chemistry of this compound and its degradation products can have several environmental impacts. The formation of persistent byproducts like trifluoroacetic acid (TFA) is a primary concern due to TFA's environmental stability and widespread presence pfasfree.org.ukeurofins.senasa.gov. TFA is considered a PFAS and is not known to degrade to any significant extent in the environment eurofins.se.
While the direct contribution of this compound to ozone depletion or significant global warming potential (GWP) is not detailed in the provided excerpts, the broader class of fluorinated compounds, including hydrofluorocarbons (HFCs) and perfluorocarbons (PFCs), are known greenhouse gases and some have ozone-depleting potential unacademy.com. The atmospheric lifetime of a compound is a critical factor in determining its global warming potential, as longer lifetimes allow for greater accumulation and radiative forcing chegg.comeuropa.eu. For instance, another fluorinated ether, 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether, has an estimated atmospheric lifetime of 11.3 years, leading to calculated GWPs that, while lower than some PFCs, still warrant consideration for large-scale use .
The general atmospheric chemistry research aims to understand how trace gases and particles interact, influencing air quality, climate, and the planet's health mpic.decam.ac.ukilmatieteenlaitos.fi. The degradation of compounds like this compound contributes to this complex interplay, potentially leading to the formation of acidic species or other persistent compounds that can impact ecosystems.
Compound Name List
Advanced Applications and Derivatization in Chemical Synthesis
Tetrafluorooxirane as a Precursor to Fluoropolymers and Fluorinated Materials
While direct evidence of this compound being a primary monomer for large-scale industrial fluoropolymer production is not extensively detailed in the provided search results, its structural features suggest potential as a building block for fluorinated materials. Fluoropolymers, such as polytetrafluoroethylene (PTFE), are synthesized from monomers like tetrafluoroethylene (B6358150) (TFE) wikipedia.orgazom.com. The presence of fluorine atoms in organic molecules generally imparts high thermal and chemical stability due to the strong carbon-fluorine bond scribd.com. Fluorinated oxiranes, in general, are noted for their potential use in heat transfer fluids due to their stability and desirable environmental properties google.com. The incorporation of fluorine into polymers can lead to materials with enhanced resistance to solvents, acids, and bases, as well as improved thermal stability and reduced friction wikipedia.orgazom.com. This compound's structure, with its highly fluorinated oxirane ring, could theoretically be utilized in polymerization reactions or as a comonomer to introduce specific fluorinated segments into polymer chains, thereby modifying material properties like thermal resistance, chemical inertness, and surface characteristics. However, specific industrial applications of this compound for this purpose are not explicitly detailed in the provided search snippets.
Derivatization Reactions of this compound for Novel Fluorine-Containing Compounds
The reactive epoxide ring of this compound is amenable to various chemical transformations, allowing for the synthesis of a diverse array of novel fluorine-containing compounds. The electron-withdrawing nature of the fluorine atoms activates the oxirane ring towards nucleophilic attack and ring-opening reactions.
Synthesis of Perfluoroalkoxylates and Perfluoroethers
The ring-opening of epoxides by nucleophiles is a fundamental reaction in organic synthesis. In the context of this compound, reaction with alkoxides or alcohols under appropriate conditions could lead to the formation of perfluoroalkoxylates or perfluoroethers. Perfluorinated ethers are known for their stability and are used as inert fluids, lubricants, and hydraulic fluids in demanding applications scribd.com. While specific reactions of this compound with alcohols to form perfluoroalkoxylates are not directly detailed, the general reactivity of epoxides suggests this pathway. For instance, the synthesis of fluorinated compounds often involves reactions with fluorinated synthons studylib.net. The formation of perfluoroethers from perfluoroolefins is also documented scribd.com.
Formation of Complex Fluorinated Scaffolds via Oxirane Ring Opening
The ring-opening of epoxides is a versatile method for constructing complex molecular scaffolds, particularly when introducing fluorine atoms rhhz.netresearchgate.netucla.edu. Nucleophilic ring opening of epoxides by fluoride (B91410) sources is a recognized strategy for synthesizing fluorinated compounds rhhz.netucla.edu. For example, the reaction of sugar-derived epoxides with fluoride reagents like TBAF/KHF2 has been shown to yield fluorinated carbohydrates rhhz.netresearchgate.net. Similarly, the ring-opening of epoxides can be catalyzed by transition metals, leading to diverse fluorinated structures ucla.edu. This compound, with its highly fluorinated structure, could participate in such ring-opening reactions with various nucleophiles (e.g., alcohols, amines, thiols, or even other carbon nucleophiles) to generate complex fluorinated scaffolds. These reactions are crucial for developing new molecules with potential applications in medicinal chemistry, agrochemicals, and materials science, where the introduction of fluorine often imparts unique properties rsc.orgcas.cn. The development of methods for synthesizing fluorinated scaffolds is an active area of research, often employing C-H bond activation or other catalytic strategies nih.govrsc.org.
Role of Fluoro-Oxiranes in Specialized Industrial Processes (e.g., Nucleating Agents in Polymeric Foams)
While the direct use of this compound as a nucleating agent in polymeric foams is not explicitly stated in the provided search results, the broader category of "fluorinated oxiranes" is mentioned in the context of polymeric foams google.com. Fluorinated oxiranes, in general, are described as potential nucleating agents in foamable compositions that include a blowing agent and a foamable polymer or its precursor google.com. Nucleating agents are additives that promote the formation of polymer crystals during processing, leading to improved mechanical properties, enhanced transparency, and better thermal resistance in materials like polypropylene (B1209903) dbplastics.co.uklongchangchemical.com. They accelerate crystallization, increase crystal density, and refine grain size longchangchemical.com. Fluorinated oxiranes are noted for offering benefits in safety and environmental compatibility, such as zero ozone depletion potential and short atmospheric lifetimes, making them environmentally advantageous compared to some conventional materials google.comgoogle.com. The specific role of this compound in this context would depend on its ability to act as a nucleating agent, which is a function of its chemical structure and its interaction with the polymer matrix during the foaming process.
Conclusion and Future Research Directions
Summary of Key Findings in Tetrafluorooxirane Research
This compound, identified by its CAS registry number 694-17-7, possesses a molecular formula of C2F4O and a molecular weight of approximately 116.01 g/mol icdst.orgnih.gov. Its physical characteristics include a calculated density of 1.63 g/cm³ and a low calculated boiling point of -86.52 °C nih.govacs.org. A paramount finding in the research on this compound is its significant instability at ambient temperatures. It is known to readily undergo rearrangement to trifluoroacetyl fluoride (B91410) sibran.rugoogle.comgoogle.com. Furthermore, studies indicate that its formation through the reaction of tetrafluoroethylene (B6358150) with oxygen can be an explosive process, underscoring critical safety considerations during its synthesis icdst.orgzhejianghuaan.comosti.gov.
Unaddressed Challenges in Synthesis and Stability
The primary challenge confronting this compound is its intrinsic instability, which leads to facile decomposition or rearrangement into trifluoroacetyl fluoride, thereby limiting its isolation and direct application in chemical processes sibran.rugoogle.comgoogle.com. Synthesis routes, particularly those involving the reaction of tetrafluoroethylene with oxygen, carry inherent safety risks due to potential explosivity, necessitating rigorous control measures icdst.orgosti.gov. Developing scalable and secure synthesis methods that yield this compound in a stable, isolable form, or that can effectively manage its reactivity, remain critical unaddressed challenges within the field.
Promising Avenues for Computational and Experimental Investigations
Computational Investigations: Future computational research holds promise for a deeper understanding of this compound's behavior. Advanced theoretical studies, employing methods such as density functional theory (DFT) and ab initio molecular orbital calculations, can precisely elucidate the mechanisms and transition states governing its rearrangement and decomposition pathways researchgate.net. Such modeling efforts can predict conditions that might enhance its stability or direct its reactivity towards desired outcomes.
Experimental Investigations: From an experimental standpoint, future work should prioritize the development of milder, more controlled synthesis methodologies that minimize the risk of explosive side reactions icdst.orgosti.gov. Research focused on low-temperature handling and storage techniques is essential to mitigate its inherent instability sibran.rugoogle.comgoogle.com. Additionally, exploring its controlled ring-opening reactions under specific catalytic conditions could unlock its potential as a reactive intermediate for the synthesis of novel fluorinated compounds.
Emerging Roles of Perfluorinated Oxiranes in Advanced Materials and Catalysis
Perfluorinated oxiranes, as a chemical class, are recognized for their utility as monomers in the synthesis of high-performance materials. These include perfluorinated polyethers, renowned for their exceptional thermal and chemical stability zhejianghuaan.com. Compounds within this family, and their derivatives, are under investigation for applications in advanced materials such as fluorinated membranes for electrochemical systems, specialized dielectric coatings, and photoresists crucial for microelectronics zhejianghuaan.comchemicalbook.comacs.org. While this compound's instability currently curtails its direct application as a stable monomer or intermediate, its potential as a reactive building block in catalytic processes or in the controlled synthesis of complex fluorinated molecules warrants further scientific exploration thieme-connect.de. The broader class of perfluorinated epoxides also finds utility in applications such as refrigerants, heat transfer fluids, and specialized solvents google.comchemicalbook.com.
Data Table: Key Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C2F4O | icdst.orgnih.gov |
| IUPAC Name | 2,2,3,3-tetrafluorooxirane | icdst.org |
| CAS Registry Number | 694-17-7 | icdst.orgnih.gov |
| Molecular Weight | 116.01 g/mol | icdst.orgnih.gov |
| Density (calculated) | 1.63 g/cm³ | nih.govacs.org |
| Boiling Point (calc) | -86.52 °C | acs.org |
| Stability | Unstable at room temperature; rearranges. | sibran.rugoogle.comgoogle.com |
Note: True interactivity for data tables is not supported in this format. The table above is presented in markdown.
Q & A
Q. What are the primary synthetic routes for tetrafluorooxirane, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via fluorination of ethylene oxide derivatives or through gas-phase reactions involving fluorine and oxygen-containing precursors. For example, fluorination of diketones or anhydrides (e.g., maleic anhydride) under controlled conditions can yield this compound, but side reactions like over-fluorination or ring-opening must be minimized using low temperatures (e.g., −78°C) and inert atmospheres . Purity is highly sensitive to moisture; even trace H₂O accelerates decomposition to HF and fluorocarbons . Researchers should validate purity via ¹⁹F NMR or gas chromatography-mass spectrometry (GC-MS) with anhydrous sampling protocols .
Q. How does the instability of this compound impact experimental design in fluorination studies?
this compound’s thermal and hydrolytic instability necessitates strict inert conditions (e.g., gloveboxes, Schlenk lines) and cryogenic storage (−20°C or below). Its tendency to decompose into HF requires corrosion-resistant reactors (e.g., Hastelloy) and real-time monitoring for HF byproducts using IR spectroscopy or fluoride-specific electrodes. Reaction kinetics studies must account for its short half-life in solution, requiring rapid mixing techniques (e.g., microfluidic reactors) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its acute toxicity and HF release, researchers must use double-layer nitrile gloves, full-face shields, and HF-resistant lab coats. Work should occur in fume hoods with HEPA filters, and emergency HF neutralization kits (e.g., calcium gluconate gel) must be accessible. Waste must be quenched with saturated calcium hydroxide solutions before disposal .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in ring-opening fluorination reactions?
this compound undergoes nucleophilic ring-opening at the oxygen atom due to the electron-withdrawing effect of fluorine substituents, which polarize the C–O bonds. Computational studies (e.g., DFT) suggest that nucleophiles like fluoride ions attack the less hindered carbon, forming perfluoroalkyl alcohols. However, competing pathways (e.g., radical-mediated decomposition under UV light) complicate product distribution. Researchers should combine kinetic isotope effects and isotopic labeling (¹⁸O) to elucidate dominant mechanisms .
Q. How can contradictions in reported decomposition products of this compound be resolved?
Discrepancies arise from varying experimental conditions. For instance, hydrolysis in humid air produces HF and COF₂ , while thermal decomposition (>100°C) yields trifluoroacetyl fluoride (CF₃COF) and polymerizable intermediates . To reconcile data, researchers should standardize decomposition studies using controlled humidity chambers and thermogravimetric analysis (TGA) coupled with in situ FTIR .
Q. What advanced computational models predict this compound’s behavior in novel reaction systems?
Molecular dynamics (MD) simulations parameterized with high-level ab initio data (e.g., CCSD(T)/cc-pVTZ) can model its solvation dynamics and interfacial reactivity. For example, MD studies reveal preferential adsorption of this compound on fluorinated surfaces, guiding catalyst design for selective fluorination. Researchers should validate models with experimental activation energies and transition-state spectroscopy .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
